4-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an amino group, a benzyloxycarbonyl group, and a carboxylic acid group attached to a piperidine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid typically involves the following steps:
Protection of the Piperidine Ring: The piperidine ring is first protected by introducing a benzyloxycarbonyl group. This is achieved by reacting piperidine with benzyl chloroformate in the presence of a base such as triethylamine.
Introduction of the Amino Group: The protected piperidine is then subjected to nitration using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The resulting nitro compound is reduced to the corresponding amino compound using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Carboxylation: The amino-protected piperidine is then carboxylated by reacting it with carbon dioxide in the presence of a base such as sodium hydroxide to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The nitro group can be reduced back to the amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Benzyl chloroformate, triethylamine.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various protected or functionalized piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of drugs for various therapeutic applications, including anti-inflammatory and anti-cancer agents.
Industry: It is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. It can also interact with receptors on the cell surface, modulating their activity and influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-1-Boc-piperidine-4-carboxylic acid
- 1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid
- 4-(Fmoc-Amino)-4-piperidinecarboxylic acid hydrochloride
Uniqueness
4-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications. The presence of the benzyloxycarbonyl group provides stability and protection during synthetic processes, while the amino and carboxylic acid groups offer sites for further functionalization and interaction with biological targets.
Eigenschaften
Molekularformel |
C14H18N2O4 |
---|---|
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
4-amino-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H18N2O4/c15-12-6-7-16(8-11(12)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2,(H,17,18) |
InChI-Schlüssel |
ZLXDBJVBFHGPDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(C1N)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.